molecular formula C14H25N3O6S B12316451 Ethyl 2-amino-5-[[1-[(2-ethoxy-2-oxoethyl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoate

Ethyl 2-amino-5-[[1-[(2-ethoxy-2-oxoethyl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoate

Cat. No.: B12316451
M. Wt: 363.43 g/mol
InChI Key: IYXATRBAHYMOQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glutathione-diethyl ester (reduced) is a derivative of glutathione, a tripeptide composed of glutamate, cysteine, and glycine. This compound is known for its enhanced cell permeability compared to its parent molecule, glutathione. It is primarily used to increase intracellular levels of glutathione, which plays a crucial role in cellular defense against oxidative stress and detoxification processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of glutathione-diethyl ester (reduced) typically involves the esterification of glutathione. One common method is the reaction of glutathione with ethanol in the presence of an acid catalyst. This process results in the formation of the diethyl ester derivative .

Industrial Production Methods: Industrial production of glutathione-diethyl ester (reduced) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Glutathione-diethyl ester (reduced) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Glutathione-diethyl ester (reduced) exerts its effects by increasing intracellular levels of glutathione. Once inside the cell, it is hydrolyzed by esterases to release glutathione. This increase in glutathione enhances the cell’s ability to neutralize reactive oxygen species and detoxify harmful compounds. The compound also participates in various biochemical pathways, including the reduction of peroxides and the conjugation of xenobiotics .

Comparison with Similar Compounds

    Glutathione monoethyl ester: Another esterified form of glutathione with similar but less efficient cell permeability.

    Glutathione: The parent molecule with lower cell permeability but essential for cellular redox balance.

    N-acetylcysteine: A precursor to glutathione with antioxidant properties.

Uniqueness: Glutathione-diethyl ester (reduced) is unique due to its enhanced cell permeability, making it more effective in increasing intracellular glutathione levels compared to other derivatives. This property makes it particularly valuable in research and therapeutic applications where rapid and efficient delivery of glutathione is required .

Properties

IUPAC Name

ethyl 2-amino-5-[[1-[(2-ethoxy-2-oxoethyl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O6S/c1-3-22-12(19)7-16-13(20)10(8-24)17-11(18)6-5-9(15)14(21)23-4-2/h9-10,24H,3-8,15H2,1-2H3,(H,16,20)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYXATRBAHYMOQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C(CS)NC(=O)CCC(C(=O)OCC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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